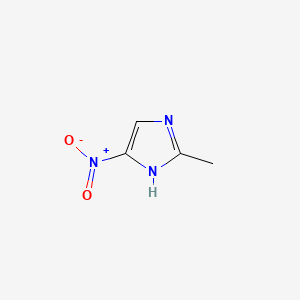

2-Methyl-5-nitroimidazole

Descripción

Overview of Nitroimidazole Compounds in Scholarly Contexts

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole (B134444) ring substituted with a nitro group. researchgate.net This structural feature is central to their diverse biological activities, which has made them a significant subject of scholarly inquiry for decades. researchgate.netunimib.it In academic research, nitroimidazoles are extensively studied for their therapeutic potential, particularly as antimicrobial agents. jocpr.comjocpr.com The 5-nitroimidazole scaffold, in particular, is a cornerstone in the development of drugs targeting anaerobic bacteria and protozoa. jocpr.comresearchgate.net The mechanism of action is generally understood to involve the reduction of the nitro group under hypoxic conditions, a process mediated by microbial proteins like ferredoxin or nitroreductases. researchgate.netmdpi.com This reduction leads to the formation of cytotoxic reactive intermediates that can damage microbial DNA, leading to cell death. jocpr.commdpi.com

The academic interest in nitroimidazoles extends beyond their direct antimicrobial applications. Researchers are actively exploring their use as radiosensitizers for hypoxic tumor cells in cancer therapy. tandfonline.comnih.gov The same property that makes them effective against anaerobic microbes—their electron-accepting nature—allows them to mimic oxygen in sensitizing resistant, low-oxygen cancer cells to radiation treatment. nih.gov Furthermore, the chemical versatility of the nitroimidazole ring allows for the synthesis of a vast array of derivatives, a field of active investigation aimed at enhancing efficacy, broadening the spectrum of activity, and understanding structure-activity relationships. derpharmachemica.comscielo.br Modifications at various positions on the imidazole ring, particularly at the N1 position, have been shown to significantly influence the physicochemical and biological properties of these compounds. jocpr.com

Historical Perspectives on 2-Methyl-5-nitroimidazole (B138375) Research

The exploration of this compound in academic research is intrinsically linked to the broader history of nitroimidazole-based therapeutics. The discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial activity in the 1950s marked the beginning of intense scientific interest in this class of compounds. researchgate.net This was soon followed by the synthesis and introduction of metronidazole (B1676534), a 5-nitroimidazole derivative, in 1960, which revolutionized the treatment of anaerobic and protozoal infections. researchgate.net

Early research on this compound, also known as menidazole, often positioned it as a key synthetic precursor and a fundamental building block for more complex 5-nitroimidazole drugs. biosynth.comacs.org A significant body of research from the latter half of the 20th century focused on the alkylation of this compound to create a library of derivatives with potent antiprotozoal activities. acs.org A notable publication in the Journal of Medicinal Chemistry in 1970 detailed the synthesis of various agents through the alkylation of this compound, highlighting its importance as a foundational molecule in medicinal chemistry. acs.org

Current Research Landscape and Significance of this compound

The significance of this compound in the current academic research landscape is multifaceted. It continues to be a crucial starting material and intermediate for the synthesis of novel therapeutic agents. tandfonline.comgoogle.com Modern synthetic chemistry research explores more efficient and environmentally friendly methods for its production and for its conversion into derivatives. For example, patents describe improved methods for synthesizing this compound-1-ethanol (metronidazole) from this compound, aiming for higher yields and lower costs. google.com

A prominent area of contemporary research involves the creation of new derivatives of this compound to address challenges such as antimicrobial resistance. nih.gov Studies published in recent years describe the synthesis of extensive libraries of 2-methyl-4/5-nitroimidazole derivatives and their evaluation against drug-resistant pathogens. nih.gov This research often involves hybridizing the this compound core with other pharmacologically active moieties to create compounds with enhanced or novel mechanisms of action. researchgate.net

Furthermore, this compound itself is a subject of advanced chemical and physical studies. Recent research has explored its coordination chemistry, for instance, in the synthesis and characterization of novel copper(II) complexes. rsc.org These studies use techniques like single-crystal X-ray diffraction and density functional theory (DFT) calculations to investigate the electronic properties and bonding within these complexes, which may have future biological applications. rsc.org The compound is also used as a model system to understand fundamental chemical processes and to develop new analytical techniques. rsc.org Its role as a recognized impurity of metronidazole ensures its continued relevance in pharmaceutical analysis and quality control. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅N₃O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 127.10 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 2-methyl-5-nitro-1H-imidazole | nih.gov |

| CAS Number | 696-23-1 | biosynth.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 254 °C (decomposes) | sigmaaldrich.com |

Key Research Derivatives of this compound

| Derivative Name | Research Context | Key Findings | Reference |

|---|---|---|---|

| Metronidazole | Antimicrobial Agent | Effective against anaerobic bacteria and protozoa. researchgate.net | researchgate.net |

| Tinidazole (B1682380) | Antimicrobial Agent | Ranked with high activity against Bacteroides fragilis. nih.govnih.gov | nih.govnih.gov |

| Ornidazole (B1677491) | Antimicrobial Agent | Used as a reference and parent compound in synthetic studies. derpharmachemica.com | derpharmachemica.com |

| Secnidazole (B1681708) | Antimicrobial Agent | Its functional group is suitable for various synthetic reactions. jocpr.comjocpr.com | jocpr.comjocpr.com |

| 1,2-dimethyl-5-nitroimidazole | Spectroscopic Studies | Compared with this compound to analyze vibrational spectra. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYTTYVSDVWNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061010 | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-23-1, 88054-22-2, 100215-29-0 | |

| Record name | 2-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitroimidazole

Advanced Synthetic Pathways for 2-Methyl-5-nitroimidazole (B138375)

The synthesis of N-substituted this compound derivatives is a significant area of focus in medicinal and materials chemistry. Various methodologies have been developed to achieve regioselective functionalization, primarily at the N1 position of the imidazole (B134444) ring.

Regioselective Alkylation at N1 Position of 2-Methyl-5-nitro-1H-imidazole

The alkylation of 2-methyl-5-nitro-1H-imidazole presents a challenge in controlling regioselectivity due to the presence of two nitrogen atoms in the imidazole ring. However, studies have shown that the N1-alkylation is generally favored. The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in determining the outcome of the reaction. derpharmachemica.comderpharmachemica.comresearchgate.net

A study demonstrated that the alkylation of 2-methyl-5-nitro-1H-imidazole with various alkylating agents in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent can achieve total regioselectivity for the N1 position. derpharmachemica.comderpharmachemica.comresearchgate.net Computational studies have been used in parallel with experimental work to understand and confirm the observed regioselectivity. derpharmachemica.com The steric hindrance caused by the nitro group at the 5-position is believed to direct the alkylation to the N1 nitrogen. derpharmachemica.com

| Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Alkyl Halide | K2CO3 | Acetonitrile (B52724) | 60 | N1-alkyl-2-methyl-5-nitroimidazole | 66-85 | researchgate.net |

| Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | Ethyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate | 96 | derpharmachemica.com |

K2CO3 Catalyzed Reactions for N-Substituted this compound Derivatives

Potassium carbonate (K2CO3) has emerged as an effective and mild base for catalyzing the N-alkylation of this compound. researchgate.netresearchgate.net This method offers good yields and is often preferred due to its operational simplicity and favorable environmental profile. researchgate.net

For instance, the reaction of 2-methyl-5-nitro-1H-imidazole or metronidazole (B1676534) with acrylonitrile, catalyzed by K2CO3, produces N-substituted derivatives in good yields. researchgate.net Similarly, K2CO3 in acetonitrile has been successfully used in the synthesis of ether-linked derivatives of ornidazole (B1677491), a related nitroimidazole, by reacting it with various phenolic compounds. turkjps.orgturkjps.org The use of K2CO3 in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures has been reported to give higher yields of regioselective products in shorter reaction times compared to conventional methods. iau.ir

A general procedure involves heating a mixture of the nitroimidazole, the alkylating agent, and K2CO3 in a solvent like acetone (B3395972) or acetonitrile. google.comsphinxsai.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC). google.com

Ester Derivative Synthesis of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol

The hydroxyl group of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, also known as secnidazole (B1681708), provides a convenient handle for the synthesis of various ester derivatives. jocpr.comresearchgate.netjocpr.com This transformation allows for the modification of the physicochemical properties of the parent molecule.

The synthesis generally involves the reaction of secnidazole with an appropriate acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270). jocpr.com For example, the reaction of secnidazole with p-nitrobenzoyl chloride in the presence of pyridine yields the corresponding p-nitrobenzoate ester. jocpr.com The reaction mixture is often cooled in an ice bath to control the exothermic nature of the reaction. jocpr.com After the reaction is complete, the product is typically isolated by precipitation upon addition of a sodium bicarbonate solution, followed by filtration, washing, and recrystallization. jocpr.com

| Acylating Agent | Base | Product | Reference |

| Stearoyl chloride | Pyridine | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl stearate | jocpr.com |

| Palmitoyl chloride | Pyridine | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl palmitate | jocpr.com |

| Myristoyl chloride | Pyridine | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl myristate | jocpr.com |

| p-Nitrobenzoyl chloride | Pyridine | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-nitrobenzoate | jocpr.com |

Synthesis of 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole Derivatives from Metronidazole

Metronidazole, which is 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, serves as a versatile starting material for the synthesis of a wide array of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives. derpharmachemica.comderpharmachemica.comresearchgate.net The primary alcohol functional group in metronidazole is amenable to various chemical modifications. derpharmachemica.comresearchgate.net

One common approach involves the nucleophilic substitution of the hydroxyl group. For instance, reacting metronidazole with benzene (B151609) sulfonyl chloride can yield the corresponding benzenesulfonate (B1194179) ester. derpharmachemica.comresearchgate.net Another strategy involves the reaction of metronidazole with phthalic anhydride to produce a phthalic acid monoester derivative. researchgate.net Furthermore, ether derivatives can be synthesized. For example, treating metronidazole with sodium metal in dioxane, followed by the addition of an N-hexyl-2-chloroacetamide derivative, leads to the formation of an N-hexyl-2-[2-(2-methyl-5-nitro-imidazol-1-yl)-ethoxy]-acetamide. derpharmachemica.com

| Reagent | Product | Reference |

| Benzene sulfonyl chloride | Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester | derpharmachemica.comresearchgate.net |

| Phthalic anhydride | Phthalic acid mono-[2-(2-methyl-5-nitro-imidazole-1-yl)-ethyl] ester | researchgate.net |

| N-Hexyl-2-chloroacetamide (after activation of metronidazole with Na) | N-Hexyl-2-[2-(2-methyl-5-nitro-imidazol-1-yl)-ethoxy]-acetamide | derpharmachemica.com |

In some syntheses, metronidazole is first converted to an intermediate, such as 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride, which is then reacted with other reagents, like 1,4-dicarbonyl compounds, to create more complex derivatives. researchgate.net

Synthesis via Reaction of 1-Chloromethyl-2-methyl-5-nitroimidazole with Phenols and Amines

1-Chloromethyl-2-methyl-5-nitroimidazole is a reactive intermediate that can be used to synthesize various derivatives through nucleophilic substitution reactions with phenols and amines. researchgate.netresearchgate.net This method allows for the introduction of a wide range of functional groups at the N1 position of the this compound core.

The synthesis involves reacting 1-chloromethyl-2-methyl-5-nitroimidazole with the desired phenol (B47542) or amine. researchgate.netresearchgate.net These reactions typically result in the formation of aryloxy or amino derivatives, respectively. researchgate.netresearchgate.net The resulting compounds are then characterized by various spectroscopic and analytical techniques to confirm their structures. researchgate.netresearchgate.net

Catalytic Methods for N-Alkylation of Nitroimidazole

Catalytic methods, particularly phase-transfer catalysis (PTC), have been effectively employed for the N-alkylation of nitroimidazoles. tandfonline.comtandfonline.comresearchgate.net PTC offers several advantages, including milder reaction conditions, improved yields, and the ability to use less expensive reagents and solvents. tandfonline.com

A solid-liquid phase-transfer system using potassium carbonate as the base, acetonitrile or ethyl acetate (B1210297) as the solvent, and tetrabutylammonium (B224687) bromide (TBAB) as the catalyst has been shown to be highly effective for the N-alkylation of 2-methyl-4(5)-nitroimidazole with various alkyl halides. tandfonline.com This method avoids the use of aqueous alkali, which can lead to side reactions. tandfonline.com The reactions are typically carried out by stirring the mixture vigorously at a moderately elevated temperature. tandfonline.com

Another approach involves N-alkylation using K2CO3 in DMF at higher temperatures (110-120°C), which has been reported to provide higher yields and shorter reaction times. iau.ir However, the high boiling point of DMF can be a limitation when using low-boiling alkyl halides. tandfonline.com Room temperature N1-alkylation has also been successfully achieved using a solid-liquid phase transfer catalyst. iau.ir

Derivatization Strategies for Enhanced Biological Activity and Specificity

Modifying the core structure of this compound is a key strategy for developing new agents with improved efficacy and specificity. These modifications primarily involve substitution at the N-1 position of the imidazole ring and functionalization of the ring itself, as well as the synthesis of metal complexes where the imidazole derivative acts as a ligand.

The N-1 position of the this compound ring is a primary target for derivatization, as substitutions at this site significantly influence the compound's physicochemical and biological properties. jocpr.com The simplest structural requirement for biological activity in this class of compounds is the 1-alkyl-5-nitro-imidazole unit. jocpr.comresearchgate.net Alkylation of this compound with various alkyl halides can lead to a mixture of N-alkyl-2-methyl-4-nitroimidazole and N-alkyl-2-methyl-5-nitroimidazole isomers due to a tautomeric equilibrium. unab.cl

The nature of the substituent at the N-1 position can modulate the compound's biological profile. For instance, the introduction of an alcoholic functional group, as seen in metronidazole and secnidazole, provides a handle for further reactions, such as esterification. jocpr.comderpharmachemica.com Synthesizing ester derivatives by reacting the hydroxyl group of secnidazole with various acid chlorides has been explored to obtain new compounds with potential antimicrobial activities. jocpr.com Research has shown that for N-alkylated derivatives, increasing the carbon chain length of the alkyl group (up to nine carbons) can enhance antibacterial activity. researchgate.net This highlights the importance of the N-1 substituent in tuning the therapeutic potential of this compound derivatives. jocpr.comresearchgate.net

Interactive Table: Examples of N-Substituted this compound Derivatives

| Base Compound | N-1 Substituent | Resulting Derivative | Significance/Application | Reference(s) |

|---|---|---|---|---|

| This compound | -(CH₂)₂OH | Metronidazole | Widely used antimicrobial agent. derpharmachemica.com | jocpr.comderpharmachemica.com |

| This compound | -CH₂CH(OH)CH₃ | Secnidazole | Antimicrobial agent; its hydroxyl group is suitable for further derivatization. jocpr.comresearchgate.net | jocpr.comresearchgate.net |

| Metronidazole | -CH₂CH₂-SO₂-C₆H₅ | Benzene sulfonated metronidazole | Showed some inhibitory activity against Staphylococcus aureus. derpharmachemica.com | derpharmachemica.com |

| Metronidazole | -CH₂CH₂-Ac-NH-C₆H₅ | Phenylacetamide metronidazole derivative | Showed inhibitory effect on Streptococcus B. derpharmachemica.com | derpharmachemica.com |

Beyond N-substitution, direct functionalization of the imidazole ring of this compound offers another avenue to create diverse derivatives. The presence of the nitro group at the C-5 position significantly influences the reactivity of the ring, making the C-4 position more susceptible to cross-coupling reactions. mdpi.com This reactivity has been exploited to synthesize 2,4-disubstituted 5-nitroimidazole derivatives using one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reactions. mdpi.com

Furthermore, the C-2 position can also be functionalized. For example, this compound can be converted to 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole, which can then be coupled with terminal alkynes via "click" reactions to yield triazole-linked hybrids. Other modifications include the reaction with epichlorohydrin (B41342) to produce derivatives like ornidazole. smolecule.comnih.gov The synthesis of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives has also been reported as a strategy to develop new agents. mdpi.com These varied synthetic approaches demonstrate the potential to introduce a wide range of functional groups onto the imidazole scaffold, leading to compounds with tailored properties for different applications. researchgate.netnih.gov

Nitroimidazole derivatives, including this compound, can act as versatile ligands in coordination chemistry, forming complexes with various transition metals. nih.gov These derivatives typically provide bidentate N,O-donor sites for chelation. nih.gov The synthesis of such metal complexes is an active area of research, aiming to create bifunctional molecules that combine the properties of the metal center with the biological activity of the nitroimidazole ligand. openmedscience.com

Several metal complexes have been synthesized and characterized. For example, two novel copper(II) complexes, Cu(2mni)₂(H₂O)₂₂·2H₂O and [Cu(2mni)₂(NO₃)₂] (where 2mni = this compound), have been prepared and their structures determined. nih.govrsc.orgrsc.orgresearchgate.net In these complexes, the copper(II) center adopts a distorted octahedral geometry. nih.govrsc.org Ruthenium(II) complexes have also been synthesized, such as a bidentate sulfoxide-metronidazole complex, RuCl₂(BESE)(metro)₂. acs.org Additionally, this compound derivatives have been used to create bifunctional chelators for labeling with radioactive metal ions like technetium-99m (⁹⁹mTc), forming complexes such as [⁹⁹mTc(CO)₃]⁺-based compounds for potential imaging applications. openmedscience.com

Interactive Table: Examples of Metal Complexes with this compound Ligands

| Ligand | Metal Center | Complex Formula/Description | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| This compound (2mni) | Copper(II) | Cu(2mni)₂(H₂O)₂₂·2H₂O | Cationic complex with distorted octahedral geometry; exhibits moderate antibacterial activity. rsc.org | nih.govrsc.orgrsc.orgresearchgate.net |

| This compound (2mni) | Copper(II) | [Cu(2mni)₂(NO₃)₂] | Neutral complex with distorted octahedral geometry and semi-coordination. rsc.org | nih.govrsc.orgrsc.org |

| Metronidazole (metro) | Ruthenium(II) | trans-RuCl₂(R,R-BESE)(metro)₂ | Sulfoxide ligand is S-bonded; structure determined by X-ray crystallography. acs.org | acs.org |

| Iminodiacetic acid derivative of metronidazole | Technetium-99m | [⁹⁹mTc(CO)₃]⁺ complex | Anionic complex with high radiochemical yield, showing tumor uptake in mice. openmedscience.com | openmedscience.com |

| Isocyanide-metronidazole derivative | Technetium-99m | ⁹⁹mTc-(4+1) complexes | Synthesized and labeled to form hydrophilic and stable radiolabeled complexes. openmedscience.com | openmedscience.com |

Mechanistic Studies of 2 Methyl 5 Nitroimidazole and Its Derivatives in Biological Systems

Molecular Mechanisms of Action

The cytotoxic effects of 2-methyl-5-nitroimidazole (B138375) are initiated by a series of complex molecular events that ultimately disrupt cellular function and lead to cell death. These mechanisms are intrinsically linked to the reductive activation of the nitro group.

Reductive Bioactivation and Free Radical Generation in Anaerobic Organisms and Hypoxic Cells

The selective toxicity of this compound and its derivatives against anaerobic organisms and hypoxic cells stems from the reductive bioactivation of the 5-nitro group. This process is highly dependent on the low redox potential present in these environments. In anaerobic bacteria and certain protozoa, as well as in oxygen-deficient cancer cells, the nitro group of the inactive prodrug undergoes a series of one-electron reductions.

This reduction process leads to the formation of a highly reactive nitro radical anion. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, creating a futile cycle that consumes reducing equivalents and generates superoxide radicals. However, under anaerobic or hypoxic conditions, the nitro radical anion can undergo further reduction to form even more reactive species, such as a hydroxylamine (B1172632) derivative. These reactive intermediates are ultimately responsible for the cytotoxic effects of the drug.

The generation of these free radicals is a critical step in the mechanism of action. These radicals are highly unstable and can interact with and damage a wide range of cellular macromolecules, leading to cell death.

DNA Damage and Nucleic Acid Synthesis Inhibition Pathways

The cytotoxic reactive intermediates generated from the reductive bioactivation of this compound can cause significant damage to DNA. These reactive species can covalently bind to DNA, leading to a variety of lesions, including strand breaks and base modifications. This interaction with DNA is a key mechanism of its antimicrobial and cytotoxic activity.

Studies have shown that the binding of reductively activated metronidazole (B1676534), a derivative of this compound, to DNA is largely covalent and displays some specificity for guanine and cytosine residues. elsevierpure.com This binding can disrupt the normal processes of DNA replication and transcription, ultimately inhibiting nucleic acid synthesis. The extent of DNA damage has been shown to be greater under anoxic conditions where the nitro group is reduced, highlighting the importance of bioactivation.

The inhibition of nucleic acid synthesis is a major consequence of this DNA damage. By interfering with the template function of DNA, the drug effectively halts the processes necessary for cell growth and division, leading to cell death.

Interaction with Cellular Proteins and Macromolecules

Beyond DNA, the reactive intermediates of this compound can also interact with and damage other essential cellular macromolecules, including proteins. Covalent binding to proteins can lead to the inactivation of critical enzymes and disruption of cellular signaling pathways.

Human hepatic microsomal enzymes have been shown to catalyze the anaerobic reductive activation of metronidazole, leading to covalent binding to proteins. nih.gov This binding suggests that the reactive hydroxylamine intermediate can attack nucleophilic residues on proteins. While cysteine has often been proposed as a primary target, studies with other nitroimidazoles have shown that proteins lacking cysteine can still be targeted, suggesting that other nucleophilic amino acids like proline may also be involved. nih.gov

Enzymatic Pathways Involved in Activation and Detoxification

The bioactivation and detoxification of this compound are mediated by specific enzymatic pathways that are often unique to anaerobic or microaerophilic organisms.

Role of Ferredoxin and Nitroreductases in Drug Activation

In many anaerobic organisms, the reduction of this compound is facilitated by low-redox-potential electron transport proteins, such as ferredoxin. plos.orgresearchgate.net These iron-sulfur proteins donate electrons to the nitroimidazole, initiating the activation cascade. The enzyme pyruvate:ferredoxin oxidoreductase (PFOR) is a key player in this process, as it reduces ferredoxin. nih.govresearchgate.net

In addition to ferredoxin-dependent pathways, various nitroreductases can also play a role in the activation of these compounds. nih.govresearchgate.net These enzymes are capable of reducing the nitro group to the reactive intermediates. For instance, in the parasite Giardia lamblia, thioredoxin reductase has been shown to possess nitroreductase activity and contribute to metronidazole activation. nih.gov The specific enzymes involved can vary between different organisms.

| Enzyme/Protein | Organism(s) | Role in this compound Metabolism |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Giardia lamblia, Trichomonas vaginalis | Reduces ferredoxin, which in turn reduces the nitroimidazole. |

| Ferredoxin | Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica | Directly donates electrons for the reductive activation of the nitroimidazole. plos.orgresearchgate.net |

| Thioredoxin Reductase | Giardia lamblia, Entamoeba histolytica | Can act as a nitroreductase, directly reducing the nitroimidazole. plos.orgnih.gov |

| NADPH-cytochrome P450 reductase | Mammalian liver microsomes | Involved in the reductive bioactivation of nitroimidazoles under anaerobic conditions. plos.orgnih.gov |

Redox Cycling and Aerobic Detoxification Mechanisms

In the presence of oxygen, the nitro radical anion formed during the initial reduction of this compound can be rapidly re-oxidized back to the parent compound. This process, known as redox cycling or futile cycling, prevents the accumulation of toxic downstream metabolites and thus detoxifies the compound in aerobic environments. researchgate.net

This futile cycle involves the transfer of an electron from the nitro radical anion to molecular oxygen, generating a superoxide radical and regenerating the original nitroimidazole. This explains the selective toxicity of these compounds for anaerobic or hypoxic environments, as the presence of oxygen effectively shunts the reductive pathway away from the formation of cytotoxic species. This mechanism protects aerobic cells from the damaging effects of the drug. researchgate.netnih.govnih.gov

Involvement of Thioredoxin Reductases and Flavin Reductase

The biological activity of this compound and related 5-nitroimidazoles is contingent upon the reductive activation of their nitro group within the target organism. This process is mediated by specific cellular reductases, with thioredoxin reductases and flavin reductases playing a crucial role.

Thioredoxin Reductases (TrxRs) are flavoenzymes that are central to cellular redox homeostasis. In the context of 5-nitroimidazole activation, TrxR can reduce the nitro group of these compounds, initiating a cascade of reactions that lead to the formation of cytotoxic metabolites. Studies on metronidazole, a closely related this compound derivative, have demonstrated that TrxR can directly reduce the drug. This reduction can lead to the formation of covalent adducts between the drug's metabolites and the enzyme itself, as well as other thiol-containing proteins, thereby impairing their function. This process not only activates the drug but also disrupts the cellular redox balance, contributing to the compound's therapeutic effect. While direct studies on this compound are limited, the conserved mechanism of action among 5-nitroimidazoles suggests a similar involvement of TrxR in its activation.

Flavin Reductases are another class of enzymes implicated in the activation of nitroimidazoles. These enzymes catalyze the reduction of flavins, which in turn can reduce the nitro group of compounds like this compound. This reduction is a critical step in generating the reactive nitrosoimidazole intermediate, which is believed to be a key cytotoxic agent. The activity of flavin reductases is essential for the efficacy of these drugs in various anaerobic organisms. A decrease in flavin reductase activity has been linked to resistance, highlighting its importance in the activation pathway.

The interplay between these reductase systems and this compound is fundamental to its mechanism of action. The specific kinetics and efficiency of reduction by these enzymes can influence the compound's potency and spectrum of activity.

Mechanisms of Resistance to Nitroimidazole Compounds

The emergence of resistance to nitroimidazole compounds, including this compound, poses a significant challenge. Several distinct mechanisms have been identified that contribute to reduced susceptibility.

Down-regulation of Pyruvate: Ferredoxin Oxidoreductase (PFOR) and Ferredoxin Pathways

A primary mechanism of resistance involves alterations in the metabolic pathways responsible for drug activation. In many anaerobic organisms, the Pyruvate: Ferredoxin Oxidoreductase (PFOR) and ferredoxin system is a major source of low-redox potential electrons required for the reduction of the nitro group of 5-nitroimidazoles.

Down-regulation of PFOR and ferredoxin expression or activity leads to a decreased rate of drug activation, thereby conferring resistance. nih.gov This has been observed in various microorganisms where reduced levels of these proteins correlate with increased resistance to metronidazole. nih.govresearchgate.net By limiting the supply of electrons necessary to convert the prodrug into its active, cytotoxic form, the organism can survive in the presence of the compound. While some highly resistant strains show fully functional PFOR and ferredoxin, indicating alternative resistance mechanisms, the down-regulation of this pathway remains a significant factor in many cases of nitroimidazole resistance. researchgate.netnih.gov

Altered Enzyme Activities and Molecular Basis of Resistance

Resistance to this compound can also arise from modifications in the activity of enzymes directly or indirectly involved in its mechanism of action. This includes not only the reductases responsible for its activation but also enzymes involved in managing oxidative stress.

Reduced activity of key activating enzymes, such as certain nitroreductases and flavin reductases, is a common feature in resistant strains. nih.gov This can be due to a variety of factors, including decreased enzyme expression or mutations that impair catalytic function. For instance, a decrease in NADPH oxidase flavin mononucleotide reduction activity has been observed in highly metronidazole-resistant organisms, suggesting impaired flavin metabolism is linked to resistance. nih.gov

Conversely, an increase in the activity of enzymes that protect the cell from the cytotoxic effects of the activated drug can also contribute to resistance. This may include enzymes involved in detoxifying reactive oxygen species that can be generated during the futile cycling of the nitro radical anion in the presence of oxygen.

Genetic Mutations and Their Influence on Resistance Phenotypes

Specific genetic mutations are a fundamental basis for the development of resistance to 5-nitroimidazole compounds. These mutations often occur in genes encoding the enzymes responsible for drug activation or in regulatory elements that control their expression.

Mutations in genes encoding nitroreductases, for example, can lead to the production of non-functional or less efficient enzymes, thereby preventing the activation of this compound. The nim genes, which encode 5-nitroimidazole reductases, are a well-characterized example. The presence and expression of these genes can confer resistance by converting the nitro group into a non-toxic amine.

Furthermore, mutations in the upstream regulatory regions of genes like ferredoxin have been identified in resistant strains. These mutations can affect transcription factor binding and lead to reduced gene expression, resulting in lower levels of the activating protein. Single nucleotide polymorphisms (SNPs) in genes encoding various enzymes involved in the activation pathway have also been linked to resistance phenotypes. mdpi.com

Cross-Resistance Patterns Among 5-Nitroimidazole Drugs

A significant concern in the use of 5-nitroimidazole compounds is the potential for cross-resistance. Due to their similar chemical structures and shared mechanisms of activation and resistance, organisms that develop resistance to one 5-nitroimidazole are often resistant to others.

Computational and Theoretical Studies on 2 Methyl 5 Nitroimidazole

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. Studies on 2-methyl-5-nitroimidazole (B138375) and its derivatives have utilized DFT to elucidate key molecular properties.

Two new copper(II) complexes with this compound, Cu(2mni)2(H2O)22·2H2O and [Cu(2mni)2(NO3)2], were synthesized and characterized. rsc.orgresearchgate.net DFT calculations at the B3LYP/LANL2DZ theory level were employed to study the electronic properties of these complexes, both of which exhibit a distorted octahedral geometry. rsc.orgresearchgate.net The Independent Gradient Model (IGM) was used to analyze the semi-coordination of the axial Cu–O bonds, providing a quantitative measure of bond strength. rsc.orgresearchgate.net

A comparative study on 1,2-dimethyl-5-nitroimidazole and this compound involved geometry optimization using B3LYP and B3PW91 methods with 6-311++G and aug-cc-pVTZ basis sets. nih.gov The total electron density and molecular electrostatic potential (MESP) surfaces were constructed using Natural Bond Orbital (NBO) analysis with the B3LYP/6-311++G method. nih.gov This analysis helps in understanding the electrostatic potential distribution, molecular shape, size, and dipole moments. nih.gov Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated, providing insights into the electronic properties of the molecules. nih.gov

Investigations into the core excitation and ionization of 2-nitroimidazole (B3424786) have been conducted using a combination of experimental techniques and theoretical calculations. frontiersin.org These studies help in understanding the electronic structure and the effects of the nitro group on the imidazole (B134444) ring's stability. frontiersin.org

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into binding affinity and mode.

DNA Binding Studies (In Vitro and In Silico)

The interaction of 5-nitroimidazoles with DNA is a crucial aspect of their biological activity. Reduction of the nitro group is essential for their therapeutic effect, leading to reactive metabolites that can covalently bind to DNA. acs.org This interaction is believed to be the primary mechanism of their antimicrobial and, potentially, carcinogenic effects. acs.org

Studies on the covalent binding of radiolabeled ronidazole (B806) to DNA have shown that the imidazole ring remains intact while other parts of the molecule are lost in the DNA adduct. acs.org Research on the reduction of metronidazole (B1676534) has indicated that covalent binding occurs with a stoichiometric loss of the C4 proton, suggesting that binding happens at the C4 position. acs.org This evidence points to a general mechanism for the reductive activation of 5-nitroimidazoles, which involves a four-electron reduction to form a hydroxylamine (B1172632), followed by nucleophilic attack at the C4 position. acs.org

In silico docking studies have been employed to further understand the DNA binding affinity of this compound derivatives. For instance, two N-substituted derivatives of 2-methyl-4/5-nitroimidazole were studied for their interaction with calf thymus DNA (ct-DNA). researchgate.net The binding constants (Kb) and free energy changes (ΔG) were determined, indicating moderate DNA affinity. researchgate.net Molecular docking simulations suggested that these derivatives bind to the minor groove of DNA through non-polar interactions. researchgate.net

An emodin (B1671224) derivative containing a this compound ring was found to intercalate into the DNA of Staphylococcus aureus, forming a complex that may be responsible for its antimicrobial activity. nih.gov Molecular docking studies supported these findings, revealing hydrogen bonding between the compound and S. aureus DNA gyrase. nih.gov

Protein-Ligand Interactions, including HIV-1 Reverse Transcriptase

Molecular docking has been instrumental in studying the interactions of this compound derivatives with various protein targets, a key step in computer-aided drug design. researchgate.net

A significant area of research has been the interaction of 1-{2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogs with HIV-1 reverse transcriptase (RT). researchgate.netsphinxsai.comacs.org In these studies, a series of DAMNI analogs were docked into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT. researchgate.netsphinxsai.com The docking results indicated that these analogs adopt a "butterfly-like" conformation within the binding pocket. researchgate.netacs.org This conformation features the imidazolyl group with the CH2CH2O side chain acting as a hydrophilic group, surrounded by two hydrophobic aryl moieties. researchgate.netsphinxsai.com The methyl and nitro groups at the 2nd and 5th positions of the imidazole nucleus were found to be crucial for the activity of these analogs. researchgate.netsphinxsai.com The docking scores from these studies showed a correlation with the experimentally determined anti-HIV-1 activity (pEC50 values). sphinxsai.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

A 3D-QSAR study was conducted on a library of sixty 2-methyl-4/5-nitroimidazole derivatives synthesized to be effective against Trichomonas vaginalis. nih.gov This analysis helped to understand the structure-activity relationships (SAR) and highlighted the importance of one prototype over others. nih.gov Another 3D-QSAR analysis was performed on piperidine (B6355638) dithiocarbamate (B8719985) hybrids of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethane. nih.gov The CoMFA and CoMSIA models developed in this study had good predictive abilities and helped to describe the steric, electrostatic, hydrophobic, and hydrogen bond acceptor requirements for the compounds to be active against trichomonas species. nih.gov The analysis revealed that the steric field around the piperidine ring significantly influences the antitrichomonal activity. nih.gov

In a study of nitroaryl derivatives, a QSAR analysis was performed on the percentage of inhibition of corresponding compounds using multiple linear regressions. scispace.com The resulting model showed good agreement between calculated and predicted activities and demonstrated that electronic distribution is a key factor for the activity in this series of compounds. scispace.com

Chemoinformatics Approaches for Derivative Design

Chemoinformatics combines chemistry, computer science, and information science to aid in drug discovery and design. This includes the design of novel derivatives of existing compounds to improve their therapeutic properties.

The design of new this compound derivatives often starts with identifying a lead compound and then systematically modifying its structure to enhance activity and reduce toxicity. For example, based on the understanding that the isopropyl alcoholic functional group in secnidazole (B1681708) is suitable for various reactions, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol were synthesized. jocpr.com

Virtual screening using tools like the Molinspiration search engine has been used to select building blocks for the synthesis of new pyrazoline derivatives containing a this compound moiety. semanticscholar.org The resulting hypothetical compounds were then evaluated for their drug-like properties using online web services such as PASS online for bioactivity prediction and SwissADME for pharmacokinetic predictions. semanticscholar.org

Conformational Analysis and Spectroscopic Property Prediction

Computational methods are also used to perform conformational analysis and predict the spectroscopic properties of molecules. A comparative study of 1,2-dimethyl-5-nitroimidazole and this compound performed conformational analyses to determine the energies of different possible conformers. nih.gov The geometries of these conformers were optimized to identify the most stable structures. nih.gov

The theoretical vibrational frequencies of these molecules were calculated and compared with experimental data from FTIR and FT-Raman spectra. nih.gov The force constants derived from these calculations were used in normal coordinate analysis. nih.gov Furthermore, the temperature dependence of thermodynamic properties such as heat capacity, entropy, and enthalpy change was determined using DFT methods. nih.gov

Analytical Methods for 2 Methyl 5 Nitroimidazole and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 2-methyl-5-nitroimidazole (B138375) from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for profiling its impurities. sphinxsai.comijrpr.com Several HPLC methods have been developed for the simultaneous estimation of this compound and its related substances. cabidigitallibrary.org

A common approach involves reversed-phase HPLC, which is effective for separating polar compounds. researchgate.net Isocratic methods, where the mobile phase composition remains constant throughout the analysis, have been successfully developed for the separation and estimation of this compound and its impurities. cabidigitallibrary.org For instance, a rapid and accurate isocratic reversed-phase HPLC method has been described for the simultaneous determination of this compound and its impurity, 4(5)-nitroimidazole. cabidigitallibrary.org

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. C18 columns are frequently used as the stationary phase due to their versatility. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). cabidigitallibrary.orgresearchgate.net UV detection is commonly employed, with the wavelength set to the absorption maximum of the analytes, which is often around 310 nm for nitroimidazoles. cabidigitallibrary.orgresearchgate.net

The validation of HPLC methods is essential to ensure their accuracy, precision, linearity, and robustness. researchgate.net Recovery studies are performed to determine the efficiency of the extraction process, with recovery rates of around 98% being achievable. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method.

The following table summarizes a typical set of HPLC conditions used for the analysis of this compound:

| Parameter | Condition |

| Chromatograph | Perkin Elmer System |

| Column | C18 (e.g., Lechrosphere, 3.9 mm x 300 mm, 5 µm) |

| Mobile Phase | Methanol:Water (20:80 v/v) |

| Flow Rate | 1.0 ml/min |

| Detector | UV/VIS Detector at 310 nm |

| Injection Volume | 20 µl |

| Temperature | Ambient |

| Run Time | Approximately 30 minutes |

This table presents a representative set of HPLC conditions and may vary depending on the specific application and instrumentation.

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography (GC) is another powerful technique for the quantitative analysis of this compound and its metabolites. nih.gov GC is particularly well-suited for the analysis of volatile and thermally stable compounds. When coupled with a nitrogen-phosphorus detector (NPD), GC offers high sensitivity and selectivity for the detection of nitroimidazole compounds. sci-hub.se

Sample preparation for GC analysis often involves an extraction step to isolate the analytes from the matrix, followed by a cleanup procedure to remove interfering substances. sci-hub.se A common approach involves extraction with acetonitrile, followed by acidification and cleanup using a strong cation-exchange (SCX) solid-phase extraction (SPE) column. sci-hub.se

The GC method itself involves injecting the prepared sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. The separation of compounds is based on their different affinities for the stationary phase. The temperature of the GC oven is often programmed to increase during the analysis to facilitate the elution of compounds with different boiling points. sci-hub.se

Validation of GC methods is crucial and typically involves assessing parameters such as recovery, precision (repeatability and reproducibility), and linearity. For the analysis of nitroimidazoles in complex matrices like poultry muscle, mean recoveries of 80-90% with relative standard deviations (RSDs) around 11-14% have been reported. sci-hub.se

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. nih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are used to obtain detailed information about the molecular framework. derpharmachemica.com

In the ¹H-NMR spectrum of this compound derivatives, the methyl protons at the C2 position of the imidazole (B134444) ring typically appear as a singlet around 2.6 ppm. derpharmachemica.com The proton at the C4 position of the imidazole ring also resonates as a singlet, generally around 8.0 ppm. derpharmachemica.com

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazole ring and the methyl group are characteristic and aid in confirming the structure. For instance, in a derivative of this compound, the methyl carbon (CH₃) has been observed at approximately 19.07 ppm. derpharmachemica.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structural assignments, especially for its metabolites and derivatives. nih.gov

The following table provides predicted NMR data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (in D₂O) | ||

| H (on imidazole ring) | ~7.9 | Singlet |

| CH₃ | ~2.5 | Singlet |

| ¹³C NMR (in D₂O) | ||

| C2 | ~150 | |

| C4 | ~130 | |

| C5 | ~140 | |

| CH₃ | ~14 |

Note: Predicted values are based on computational models and may differ slightly from experimental data. hmdb.cahmdb.ca

Infrared (IR) and Raman Spectroscopies for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of this compound, providing information about its functional groups and molecular structure. nih.govrsc.orgrsc.orgresearchgate.net

The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the various functional groups present in the molecule. derpharmachemica.com The nitro group (NO₂) exhibits strong characteristic stretching vibrations. derpharmachemica.com Specifically, the asymmetric and symmetric stretching bands of the N=O bond are typically observed in the regions of 1519–1526 cm⁻¹ and 1360–1375 cm⁻¹, respectively. derpharmachemica.com

FTIR and FT-Raman spectra of this compound have been recorded and analyzed in detail. nih.gov These studies, often complemented by computational methods like Density Functional Theory (DFT), allow for the assignment of the observed vibrational frequencies to specific molecular motions. nih.govrsc.org Such analyses have been used to investigate the influence of the nitro and methyl groups on the skeletal modes of the imidazole ring. nih.gov

The following table summarizes key vibrational frequencies for this compound derivatives:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N=O Asymmetric Stretch | 1519 - 1526 |

| N=O Symmetric Stretch | 1360 - 1375 |

This table presents a general range for the characteristic vibrational frequencies of the nitro group in this compound derivatives. derpharmachemica.com

Mass Spectrometry (ESI-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. nih.govnih.gov Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization methods used for this purpose.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces a protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. mdpi.com For this compound, the parent ion peak [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. mdpi.com

EI-MS is a harder ionization technique that can cause extensive fragmentation of the molecule. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and identification. derpharmachemica.com In the EI-MS spectra of this compound derivatives, fragments are often observed instead of a prominent molecular ion peak. derpharmachemica.com Common fragmentation pathways for nitroimidazoles include the loss of the nitro group (NO₂) or a nitro radical (NO•). mdpi.comresearchgate.net The dissociative ionization of 2-nitroimidazole (B3424786) has shown that the loss of NO and NO₂ are major fragmentation pathways. mdpi.com

The study of fragmentation patterns using techniques like Collision-Induced Dissociation (CID) and Electron-Induced Dissociation (EID) provides deeper insights into the structure and stability of the molecule. researchgate.net

The following table lists some key ions observed in the mass spectrum of this compound:

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 127 | Molecular Ion |

| [M-NO₂]⁺ | 81 | Loss of a nitro group |

| [M-NO]⁺ | 97 | Loss of a nitro radical |

Note: The relative intensities of these ions can vary depending on the ionization method and energy used. nih.gov

Other Analytical Techniques in Research and Development

In addition to chromatographic and electrophoretic methods, a range of other analytical techniques play a significant role in the research and development of this compound. These methods are crucial for detailed characterization, stability studies, and the exploration of new applications, such as in coordination chemistry.

Electroanalytical Methods

Electroanalytical techniques, particularly polarography and voltammetry, have been employed for the analysis of nitroimidazole compounds. These methods are based on the electrochemical reduction of the nitro group present in the this compound molecule. The reduction process is typically irreversible and involves the transfer of multiple electrons.

Research has shown that the electrochemical behavior of this compound is pH-dependent. In strongly alkaline solutions, it is possible to achieve a separation of the half-wave potentials of this compound and its related isomers, such as 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole, allowing for their simultaneous determination using polarography. oup.com The half-wave potential of the 4-electron reduction wave of this compound shifts to more negative values with increasing pH. For instance, the half-wave potential shifts by approximately 90 mV per pH unit.

Various voltammetric techniques have been investigated for the determination of related nitroimidazoles like metronidazole (B1676534), which shares the same core structure. These studies provide insights into the potential applicability of these methods for this compound. For example, differential pulse polarography has been shown to be a sensitive method for the quantification of metronidazole. scielo.br The mechanism of reduction often involves the formation of a hydroxylamine (B1172632) derivative. scielo.br

The following table summarizes key parameters from voltammetric studies on related nitroimidazoles, which can serve as a reference for the analysis of this compound.

| Technique | Analyte | Electrode | Detection Limit | Linear Range | Reference |

| Differential Pulse Polarography | Metronidazole | Dropping Mercury Electrode | 0.75 mmol L⁻¹ | 1.0 to 100 mmol L⁻¹ | scielo.br |

| Square Wave Adsorptive Stripping Voltammetry | Metronidazole | Carbon Fiber Microdisk Electrode | 5x10⁻⁷ mol dm⁻³ | Not Specified | nih.gov |

Thin-Layer Chromatography-Densitometry (TLC-Densitometry)

TLC-densitometry is another valuable technique, particularly for stability studies and the identification of degradation products. Studies have utilized this method to investigate the stability of various 5-nitroimidazoles under stress conditions such as heat and different pH levels. In these studies, this compound has been identified as a degradation product of other nitroimidazole drugs like tinidazole (B1682380) and secnidazole (B1681708). mdpi.com For instance, the dry heating of tinidazole at 80°C for 5 hours resulted in its partial degradation, with this compound being one of the identified products. mdpi.com The technique allows for the separation of the parent drug from its degradation products on a TLC plate, followed by quantification using a densitometer.

Spectroscopic and Thermal Analysis in Coordination Chemistry

In the field of research and development, spectroscopic and thermal analysis methods are instrumental in characterizing new compounds and materials containing this compound. A notable area of research is the synthesis and characterization of metal complexes with this compound as a ligand.

Spectroscopic Characterization: Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy are used to elucidate the structure of these complexes and confirm the coordination of the metal ion to the this compound ligand. rsc.org

Thermal Analysis: Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pattern of these metal complexes. For example, TGA of copper(II) complexes with this compound has been performed by heating the samples in a controlled atmosphere and monitoring the weight loss as a function of temperature. rsc.org

The following table provides an example of the characterization of a copper(II) complex of this compound.

| Complex | Characterization Techniques | Key Findings | Reference |

| Cu(2mni)₂(H₂O)₂₂·2H₂O | Single-crystal X-ray diffraction, EPR, FT-IR, Raman, TGA | Characterized the solid-state structure, indicating a distorted octahedral geometry. Thermal analysis provided information on the decomposition process. | rsc.org |

| [Cu(2mni)₂(NO₃)₂] | Single-crystal X-ray diffraction, EPR, FT-IR, Raman, TGA | Elucidated the molecular structure and thermal stability of the complex. | rsc.org |

These advanced analytical techniques provide a deeper understanding of the chemical properties, stability, and potential applications of this compound beyond its conventional use, contributing significantly to its research and development.

Preclinical and Translational Research on 2 Methyl 5 Nitroimidazole Derivatives

Investigation of Antimicrobial and Antiprotozoal Activities (Excluding Clinical Dosage)

The core structure of 2-Methyl-5-nitroimidazole (B138375) has been a cornerstone in the development of agents against a wide array of anaerobic microorganisms and protozoan parasites. researchgate.netisca.me These compounds typically function as prodrugs, which are activated under low-oxygen conditions. researchgate.net The nitro group of the imidazole (B134444) ring undergoes enzymatic reduction, leading to the formation of cytotoxic intermediates that damage microbial DNA and other macromolecules. researchgate.netjocpr.com

Efficacy Against Anaerobic Bacteria (e.g., Bacteroides, Clostridia, Helicobacter)

Derivatives of this compound, such as metronidazole (B1676534), secnidazole (B1681708), and ornidazole (B1677491), have demonstrated significant efficacy against a broad spectrum of anaerobic bacteria. researchgate.netjocpr.commdpi.com Metronidazole, for instance, is highly effective against the Gram-negative bacterium Bacteroides fragilis and the Gram-positive Clostridium difficile. nih.gov The mechanism of action involves the entry of the drug into the bacterial cell, where the nitro group is reduced by low-redox-potential proteins. This reduction creates a concentration gradient that drives further uptake of the drug and generates reactive nitroso radicals that are cytotoxic to the bacteria. frontiersin.org

Research has also explored the activity of these compounds against the microaerophilic bacterium Helicobacter pylori. isca.me The cytotoxic effect is achieved through the generation of reactive intermediates upon the reduction of the nitro group within the bacterial cell. researchgate.net The development of new derivatives continues to be an active area of research to enhance efficacy and overcome resistance. researchgate.net

Table 1: Efficacy of this compound Derivatives Against Anaerobic Bacteria

| Derivative | Target Bacteria | Key Findings |

| Metronidazole | Bacteroides fragilis, Clostridium difficile | Highly effective against these anaerobic bacteria. nih.gov |

| Secnidazole | Anaerobic bacteria | Shows clinical efficacy against various anaerobic bacterial infections. mdpi.com |

| Ornidazole | Anaerobic bacteria | Similar antibacterial ability to metronidazole, with selective toxicity dependent on the reduction of the nitro group. mdpi.com |

| Tinidazole (B1682380) | Anaerobic bacteria | Used for the treatment of bacterial infections like vaginosis. mdpi.com |

Efficacy Against Protozoan Parasites (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba, Trypanosoma cruzi, Leishmania)

The antiprotozoal activity of this compound derivatives is well-established. researchgate.netisca.me These compounds are mainstays in the treatment of infections caused by Trichomonas vaginalis, Giardia lamblia (also known as Giardia duodenalis or Giardia intestinalis), and Entamoeba histolytica. frontiersin.orgnih.gov The mechanism of action mirrors that in anaerobic bacteria, where the prodrug is activated in the low-redox environment of the parasite, leading to DNA damage and cell death. frontiersin.org

Numerous studies have synthesized and evaluated new derivatives for enhanced activity. For instance, a study on 12 new 5-nitroimidazole compounds found that most were as effective or more effective than metronidazole against Giardia and Trichomonas. nih.gov Research has also focused on developing derivatives with activity against other protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species. mdpi.commdpi.com For example, benznidazole, a 2-nitroimidazole (B3424786) derivative, is used in the treatment of Chagas disease. mdpi.com Fexinidazole (B1672616) has shown potential against both Trypanosoma and Leishmania species. mdpi.com

Recent systematic reviews have highlighted the broad-spectrum anti-protozoal activity of 5-nitroimidazole derivatives, with many compounds demonstrating potent in vitro activity against Plasmodium falciparum, Leishmania species, and Trypanosoma cruzi. encyclopedia.pub

Table 2: Efficacy of this compound Derivatives Against Protozoan Parasites

| Derivative/Compound Type | Target Parasite | Key Findings |

| Metronidazole | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica | Standard treatment for infections caused by these protozoa. frontiersin.orgnih.gov |

| Tinidazole | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica | An alternative to metronidazole for treating trichomoniasis, giardiasis, and amoebiasis. mdpi.comnih.gov |

| Secnidazole | Trichomonas vaginalis, Entamoeba histolytica, Trypanosoma brucei | Effective against various protozoan infections. mdpi.comencyclopedia.pub |

| Benznidazole | Trypanosoma cruzi | A 2-nitroimidazole derivative used to treat Chagas disease. mdpi.com |

| Fexinidazole | Trypanosoma brucei, Leishmania donovani | Approved for human African trypanosomiasis and shows potential against visceral leishmaniasis. mdpi.com |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives | Leishmania major, Leishmania donovani | Showed inhibitory activity against promastigotes and amastigotes. mdpi.com |

| Quinoline–metronidazole derivatives | Leishmania donovani | Demonstrated in vivo efficacy in a murine model of visceral leishmaniasis. mdpi.com |

| Nitroimidazole-sulfanyl ethyl derivatives | Leishmania (V.) braziliensis, Leishmania (L.) mexicana | Showed significant reduction in lesion size and cure rates in infected mice. researchgate.net |

Activity Against Multi-Drug Resistant Strains

The emergence of drug-resistant strains of both bacteria and protozoa poses a significant challenge to effective treatment. researchgate.netfrontiersin.org Research into this compound derivatives has increasingly focused on overcoming this resistance. Studies have shown that while cross-resistance between different nitroimidazole drugs can occur, some new derivatives exhibit activity against metronidazole-resistant strains of Giardia. nih.gov

In the context of parasitic diseases, some 5-nitroimidazole derivatives have shown high potential against pyrimethamine-resistant strains of Plasmodium falciparum. mdpi.com Specifically, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone exhibited very high activity against a multidrug-resistant strain of P. falciparum. nih.gov The development of fused nitroimidazoles like CGI-17341 has also shown activity against multidrug-resistant tuberculosis, although its development was halted due to mutagenicity concerns. nih.gov

In Vitro and In Vivo Efficacy Studies

The preclinical evaluation of this compound derivatives involves a combination of in vitro and in vivo studies to determine their efficacy. In vitro assays are used to determine the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) against various microbial and parasitic strains. nih.govnih.gov For example, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened in vitro against drug-sensitive and multidrug-resistant strains of P. falciparum, with some 5-nitroimidazole analogs showing high selectivity and activity against the resistant parasites. nih.gov

In vivo studies are crucial for assessing the efficacy of these compounds in a living organism. Murine models are commonly used to evaluate the antiprotozoal activity of new derivatives. For instance, quinoline-metronidazole derivatives were evaluated in a murine model of visceral leishmaniasis, and nitroimidazole-sulfanyl ethyl derivatives were tested in mouse models of cutaneous leishmaniasis, with promising results. mdpi.comresearchgate.netsciforum.net These studies help to establish the potential of a compound to progress to further stages of drug development.

Anticancer Research and Hypoxia-Activated Prodrugs

The hypoxic (low oxygen) microenvironment of solid tumors presents a major obstacle to the efficacy of conventional cancer therapies. nih.gov This has led to the development of hypoxia-activated prodrugs (HAPs), which are selectively activated in the reducing environment of hypoxic tumor cells. dovepress.com Nitroimidazoles, particularly 2-nitroimidazoles, are widely used as the trigger component in HAPs due to their favorable reduction potentials. nih.gov

Affinity for Hypoxic Tumors and Antitumor Properties

The principle behind using 2-nitroimidazoles as HAPs lies in their bioreductive activation. In normoxic tissues, the single-electron reduction of the nitro group is a reversible process. However, in the hypoxic environment of tumors, the nitro radical anion can undergo further reduction, leading to the release of a cytotoxic agent. openmedscience.com This selective activation minimizes toxicity to healthy, well-oxygenated cells. openmedscience.com

Several 2-nitroimidazole-based HAPs have been developed and investigated. Evofosfamide (TH-302) is a well-studied example where the reduction of the 2-nitroimidazole trigger releases a DNA cross-linking agent. nih.gov Other research has focused on conjugating 2-nitroimidazoles to known anticancer drugs or enzyme inhibitors. For example, a 2-nitroimidazole prodrug of the lysine (B10760008) deacetylase inhibitor panobinostat (B1684620) showed hypoxia-selective release of the active drug in tumor xenografts. nih.gov Similarly, derivatives have been designed to release potent agents like doxorubicin (B1662922) and the topoisomerase inhibitor SN-38 specifically within hypoxic tumor regions. nih.gov

Researchers have also explored the development of HAPs that inhibit carbonic anhydrase IX (CA IX), an enzyme upregulated in many hypoxic tumors. nih.gov A compound bearing a 2-nitroimidazole moiety showed selective cytotoxicity against cancer cell lines under hypoxic conditions. nih.gov These findings underscore the potential of this compound derivatives and their isomers as a versatile platform for the design of targeted anticancer therapies.

Radiosensitization in Cancer Therapy

Nitroimidazole derivatives have been a subject of interest in oncology for their ability to act as radiosensitizers, compounds that make tumor cells more susceptible to radiation therapy. iiarjournals.org This is particularly relevant for hypoxic tumors, which are characterized by low oxygen levels and are notoriously resistant to radiation treatment. openmedscience.com Under hypoxic conditions, the nitro group of these compounds can be reduced, leading to the formation of reactive species that enhance radiation-induced DNA damage in cancer cells. researchgate.net

Misonidazole, a 2-nitroimidazole derivative, was one of the early compounds studied for its radiosensitizing properties. nih.gov While it demonstrated effectiveness in vitro, clinical trials showed limited therapeutic benefit and were associated with undesirable side effects like neurotoxicity. nih.govnih.gov Subsequent research has focused on developing new derivatives with improved efficacy and better safety profiles.